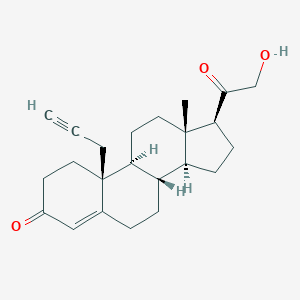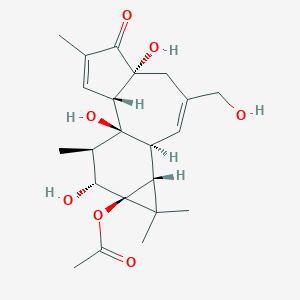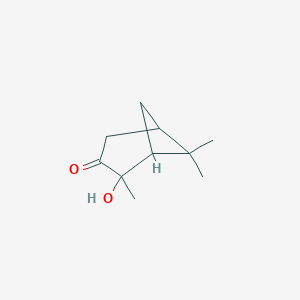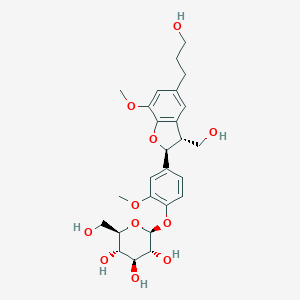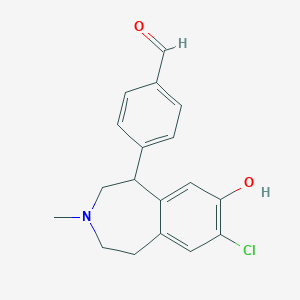
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is a chemical compound that has recently gained attention in the scientific community due to its potential application in various research fields. The compound is a benzazepine derivative that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is not fully understood. However, it is believed to act on specific receptors in the brain and modulate the release of neurotransmitters. The compound has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
The compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. The compound has also been shown to reduce inflammation in the brain, which can be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various research fields. However, there are also limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can be a potential limitation for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde. One potential direction is to further study its mechanism of action and its potential application in the treatment of neurological disorders. Another potential direction is to study its anti-inflammatory and anti-cancer properties and its potential application in these fields. Additionally, future research could focus on improving the water solubility of the compound and studying its toxicity in more detail.
In conclusion, 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is a chemical compound that has shown promising results in various research fields. Its potential application in the treatment of neurological disorders, anti-inflammatory, and anti-cancer properties make it an interesting compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde involves the reaction of 8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential application in various research fields. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
131275-92-8 |
|---|---|
Nombre del producto |
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde |
Fórmula molecular |
C18H18ClNO2 |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
4-(8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde |
InChI |
InChI=1S/C18H18ClNO2/c1-20-7-6-14-8-17(19)18(22)9-15(14)16(10-20)13-4-2-12(11-21)3-5-13/h2-5,8-9,11,16,22H,6-7,10H2,1H3 |
Clave InChI |
GECMTWMUNOQORY-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
Sinónimos |
7-ASCH 7-chloro-8-hydroxy-1-(4'-formylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



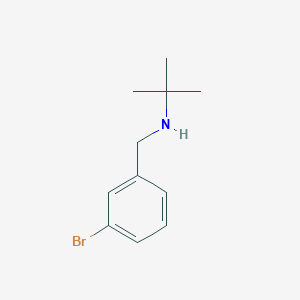
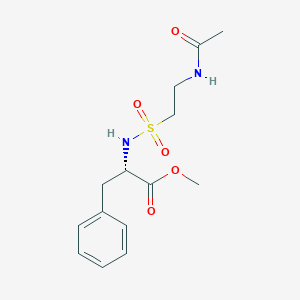
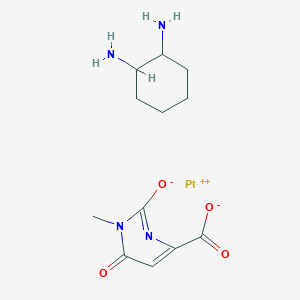
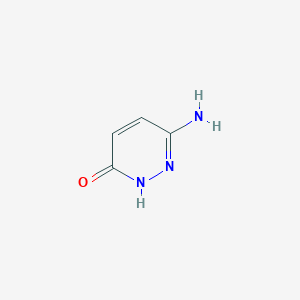
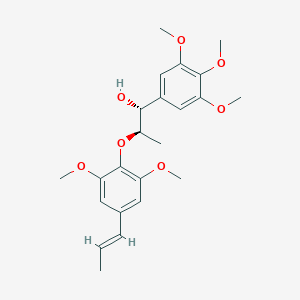
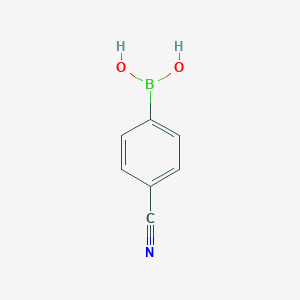
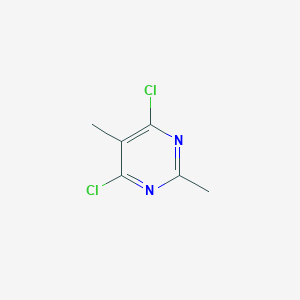
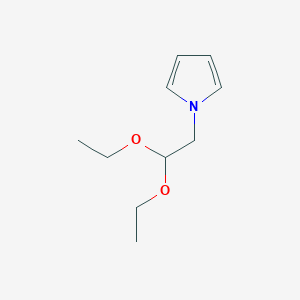
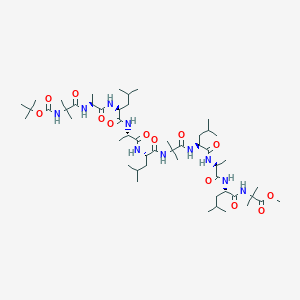
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
